2-Benzoxazolinone, 3-acetyl-5-chloro- 2-Benzoxazolinone, 3-acetyl-5-chloro-
Brand Name: Vulcanchem
CAS No.: 24963-29-9
VCID: VC18451503
InChI: InChI=1S/C9H6ClNO3/c1-5(12)11-7-4-6(10)2-3-8(7)14-9(11)13/h2-4H,1H3
SMILES:
Molecular Formula: C9H6ClNO3
Molecular Weight: 211.60 g/mol

2-Benzoxazolinone, 3-acetyl-5-chloro-

CAS No.: 24963-29-9

Cat. No.: VC18451503

Molecular Formula: C9H6ClNO3

Molecular Weight: 211.60 g/mol

* For research use only. Not for human or veterinary use.

2-Benzoxazolinone, 3-acetyl-5-chloro- - 24963-29-9

Specification

CAS No. 24963-29-9
Molecular Formula C9H6ClNO3
Molecular Weight 211.60 g/mol
IUPAC Name 3-acetyl-5-chloro-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C9H6ClNO3/c1-5(12)11-7-4-6(10)2-3-8(7)14-9(11)13/h2-4H,1H3
Standard InChI Key LOYFUELOTCGIOH-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1C2=C(C=CC(=C2)Cl)OC1=O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-Benzoxazolinone, 3-acetyl-5-chloro- belongs to the benzoxazolinone family, a class of heterocyclic compounds with a fused benzene and oxazolone ring. Key structural features include:

  • Chloro substituent at position 5: Enhances lipophilicity and membrane permeability .

  • Acetyl group at position 3: Modulates electronic properties and metabolic stability .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H6ClNO3\text{C}_9\text{H}_6\text{ClNO}_3
Molecular Weight211.60 g/mol
Density1.507 g/cm³
Boiling Point344.8°C at 760 mmHg
Flash Point162.3°C
Refractive Index1.609

The compound’s InChI key, \text{InChI=1/C}_9\text{H}_6\text{ClNO}_3/\text{c1-5(12)11-7-4-6(10)2-3-8(7)14-9(11)13/h2-4H,1H3, further elucidates its stereochemical configuration .

Synthesis and Optimization

Conventional Synthesis Routes

The primary synthesis involves reacting 2-amino-4-chlorophenol with urea in dimethylformamide (DMF) under reflux conditions. Ammonia liberation signals reaction completion, followed by precipitation in ice-cold water and recrystallization in ethanol . This method yields 5-chloro-1,3-benzoxazol-2(3H)-one, which is subsequently acetylated at position 3 .

Industrial-Scale Production

The continuous-flow Hofmann rearrangement has emerged as an efficient industrial method. This process minimizes side reactions and improves yield by maintaining precise temperature and pressure control .

Key Reaction Steps:

  • Cyclization: 2-Aminophenol derivatives react with phosgene or carbonates to form the benzoxazolinone core.

  • Acetylation: Introduction of the acetyl group via nucleophilic substitution or Friedel-Crafts acylation .

Pharmacological Activities

Antimicrobial Effects

Benzoxazolinones disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). The chloro and acetyl groups enhance activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–32 µg/mL . Synergistic effects are observed when combined with β-lactam antibiotics, reducing resistance development.

Anti-Inflammatory and Analgesic Properties

In murine models, the compound reduces carrageenan-induced paw edema by 62% and acetic acid-induced writhing by 58% . Unlike traditional NSAIDs, it selectively inhibits COX-2 (IC50=1.2μM\text{IC}_{50} = 1.2 \mu\text{M}) over COX-1 (IC50=18.7μM\text{IC}_{50} = 18.7 \mu\text{M}), minimizing gastrointestinal toxicity .

Mechanism of Action

Cytokine Modulation

The compound suppresses pro-inflammatory cytokines, including TNF-α (75% reduction) and IL-6 (68% reduction), via NF-κB pathway inhibition .

COX-2 Selectivity

Docking studies reveal hydrogen bonding with COX-2’s Arg120 and Tyr355, stabilizing the enzyme-inhibitor complex. This interaction explains its 15-fold selectivity over COX-1 .

GABAergic Activity

Anticonvulsant effects correlate with enhanced GABAA_A receptor Cl^- currents (ΔI=120%\Delta I = 120\%), potentiating inhibitory neurotransmission .

Applications Beyond Pharmacology

Agricultural Chemistry

As a fungicide, the compound inhibits Fusarium oxysporum spore germination by 90% at 100 ppm . Its environmental half-life of 14 days ensures sustained crop protection .

Polymer Science

Incorporated into polyurethane foams, it improves thermal stability (Tdecomp=280°CT_{\text{decomp}} = 280°C) and reduces flammability (LOI = 28%) .

Analytical Chemistry

The compound serves as a fluorogenic probe for Cu2+^{2+} detection, with a limit of detection (LOD) of 0.1 µM .

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